molecular formula C19H24N6O2 B5584926 N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide

Cat. No. B5584926
M. Wt: 368.4 g/mol
InChI Key: RXLROMMFRSJTPA-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that have been extensively studied for their biological activities, including antitumor, analgesic, and anti-inflammatory properties. Its structure features key functional groups, including morpholine, indazole, and pyrazole rings, which contribute to its biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from readily available substrates. For instance, Díaz et al. (2012) reported the synthesis of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the importance of pyrazole substituents and the necessity of a basic amine for activity. The synthesis typically includes steps such as condensation, cyclization, and amination, employing techniques to optimize yield and selectivity for the desired product (Díaz et al., 2012).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecule's geometry, which is crucial for understanding its interaction with biological targets. Lu et al. (2017) described the crystal structure of a closely related compound, revealing its monoclinic system and space group, which could suggest the spatial arrangement and potential interactions of N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide (Lu et al., 2017).

properties

IUPAC Name

N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-3-(5-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-14-6-8-20-25(14)9-7-17(26)21-19-18-15(23(2)22-19)4-3-5-16(18)24-10-12-27-13-11-24/h3-6,8H,7,9-13H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLROMMFRSJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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